Technical Guide: cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8)
Technical Guide: cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8)
The Meso-Gateway to Chiral Cyclopentanoids
Executive Summary
cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8) is a high-value meso-building block central to the asymmetric synthesis of prostaglandins, prostacyclins, and carbocyclic nucleosides (e.g., Abacavir, Neplanocin A). Its strategic value lies in its symmetry: as a meso compound containing enantiotopic acetate groups, it allows researchers to access either enantiomer of the corresponding monoacetate with >99% enantiomeric excess (ee) via catalyst-controlled desymmetrization. This guide details the physicochemical profile, enzymatic and chemocatalytic desymmetrization protocols, and downstream applications of this critical intermediate.
Part 1: Chemical & Physical Profile
Identity:
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IUPAC Name: cis-4-Cyclopentene-1,3-diol diacetate; (1R,4S)-cyclopent-2-ene-1,4-diyl diacetate.
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Molecular Formula: C₉H₁₂O₄[3]
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Stereochemistry: Meso (Achiral due to internal plane of symmetry).
Physicochemical Properties:
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous oil | Often solidifies at 2–8°C. |
| Density | 1.127 g/mL (at 20°C) | Denser than water.[2] |
| Boiling Point | ~227°C (at 760 mmHg) | High boiling point; vacuum distillation recommended. |
| Solubility | Soluble in MeOH, EtOAc, DCM, MTBE | Poorly soluble in water; requires co-solvent for aqueous enzymes. |
| Flash Point | ~105°C | Combustible. |
| Stability | Moisture sensitive | Hydrolyzes slowly in moist air; store desiccant-sealed at 4°C. |
Part 2: Strategic Utility (The Meso-Advantage)
The core utility of CAS 54664-61-8 is its ability to undergo desymmetrization .
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The Problem: Synthesizing chiral cyclopentanes usually requires resolving a racemic mixture (max 50% yield).
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The Solution: Starting with the meso-diacetate, a chiral catalyst (enzyme or metal complex) differentiates between the two chemically identical but spatially distinct (enantiotopic) acetate groups.
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The Result: Theoretical 100% yield of a single enantiomer.
Part 3: Biocatalytic Desymmetrization Protocol
This is the industry-standard method for generating the chiral monoacetate intermediate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.
Mechanistic Pathway
Lipases hydrolyze the ester bond. By using a specific lipase (e.g., Pseudomonas cepacia or Candida antarctica), the enzyme's chiral pocket sterically permits entry of only one "side" of the meso-substrate.
Experimental Workflow (Self-Validating)
Reagents:
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Substrate: cis-3,5-Diacetoxy-1-cyclopentene.[][2][3][5][6][7]
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Enzyme: Lipase PS (Amano) immobilized on Celite or Novozym-435.
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Solvent: Phosphate Buffer (0.1 M, pH 7.0) with 10% Acetone (co-solvent).
Protocol:
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Preparation: Suspend 10 g of cis-3,5-diacetoxy-1-cyclopentene in 90 mL Phosphate buffer/Acetone (9:1).
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Initiation: Add 500 mg Lipase PS (Immobilized). Maintain temperature at 25–30°C with vigorous stirring.
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Monitoring (Critical Validation):
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Monitor reaction progress via TLC (Stain: PMA or Vanillin).
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Stop Condition: The reaction is self-terminating at ~50% conversion if using a kinetic resolution, but for meso-desymmetrization, it proceeds to the monoacetate. Stop when diacetate is consumed but before diol forms.
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Workup: Filter off the enzyme (can be recycled). Extract the filtrate with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc).
Visualization of Pathway:
Figure 1: Biocatalytic desymmetrization logic. The enzyme selectively hydrolyzes one acetate group, breaking symmetry.
Part 4: Chemocatalytic Desymmetrization (Pd-AAA)
For applications requiring carbon-carbon bond formation (e.g., alkylation) rather than simple hydrolysis, Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) is the superior route. This utilizes the "Trost Chemistry" approach.
Mechanism
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Ionization: Pd(0) complexes with the alkene. A chiral ligand (e.g., Trost DACH-phenyl ligand) directs the ionization of one of the enantiotopic acetate groups.
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Intermediate: Formation of a cationic
-allylpalladium complex. -
Nucleophilic Attack: A soft nucleophile (malonate, amine, sulfinate) attacks the complex, locking in the stereochemistry.
Protocol (Trost-Type Alkylation)
Reagents:
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Catalyst Precursor: [Pd(η³-C₃H₅)Cl]₂ or Pd₂(dba)₃.
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Ligand: (R,R)-DACH-Phenyl Trost Ligand.
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Nucleophile: Dimethyl malonate (with BSA/KOAc base system).
Steps:
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Catalyst Formation: Stir Pd source (2 mol%) and Ligand (3 mol%) in degassed DCM for 15 min to form the active chiral catalyst.
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Addition: Add cis-3,5-diacetoxy-1-cyclopentene (1.0 equiv).
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Nucleophile Activation: Add dimethyl malonate (1.2 equiv), BSA (N,O-Bis(trimethylsilyl)acetamide), and a pinch of KOAc.
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Reaction: Stir at 0°C -> RT. The chiral ligand creates a "chiral pocket" that forces ionization/attack at a specific position relative to the ring.
Figure 2: Pd-Catalyzed Asymmetric Allylic Alkylation mechanism.
Part 5: Applications in Total Synthesis
Prostaglandin Synthesis (The Corey Route)
The monoacetate obtained from Section 3 is a direct precursor to the Corey Lactone , the universal intermediate for Prostaglandins (PGE₂, PGF₂α).
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Transformation: The monoacetate is protected (e.g., TBS ether), the remaining acetate is hydrolyzed, and the ring is subjected to Claisen rearrangement or functionalization to build the lactone bicyclic system.
Carbocyclic Nucleosides
Used in the synthesis of antiviral agents like Carbovir and Abacavir .
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Logic: The cyclopentene ring mimics the ribose sugar of nucleosides but is metabolically stable (cannot be cleaved by phosphorylases). The Pd-AAA route (Section 4) is often used to install the purine/pyrimidine base directly onto the ring with controlled stereochemistry.
Part 6: Handling & Safety (SDS Summary)
Hazards:
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H315/H319: Causes skin and serious eye irritation.[8]
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Combustible: Keep away from open flames.
Storage Protocol:
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Temperature: Store at 2–8°C (Refrigerator).
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Atmosphere: Hygroscopic. Store under Nitrogen or Argon.
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Container: Tightly sealed glass vial.
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
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Enzymatic Desymmetrization
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Gotor, V., et al. "Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases." Tetrahedron: Asymmetry, 2008.[9]
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Palladium Catalysis (Trost)
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Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies."[9] Chemical Reviews, 2003.
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Application in Nucleosides
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Trost, B. M., & Madsen, R. "Asymmetric synthesis of carbocyclic nucleosides." Journal of the American Chemical Society, 1996.
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Safety Data
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PubChem Compound Summary for CID 10192610.
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Sources
- 2. CIS-3,5-DIACETOXY-1-CYCLOPENTENE CAS#: 54664-61-8 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cis-3,5-Diacetoxy-1-cyclopentene | C9H12O4 | CID 10192610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. thieme-connect.de [thieme-connect.de]
